REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]([CH:20]=[CH:21][CH:22]=1)[O:12][Si:13]([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14])C1C=CC=CC=1>C(O)C>[C:16]([Si:13]([CH3:15])([CH3:14])[O:12][CH:11]1[CH2:20][CH2:21][CH2:22][CH:9]([OH:8])[CH2:10]1)([CH3:19])([CH3:18])[CH3:17]
|
Name
|
(3-benzyloxy-phenoxy)-tert-butyl-dimethyl-silane
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(O[Si](C)(C)C(C)(C)C)C=CC1
|
Name
|
Nishimura's catalyst
|
Quantity
|
3.8 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)[Si](OC1CC(CCC1)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |